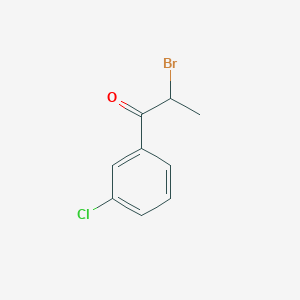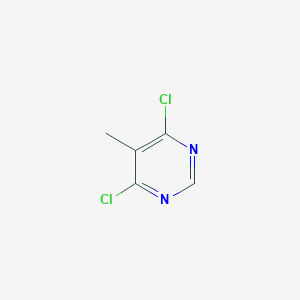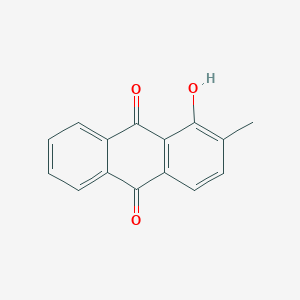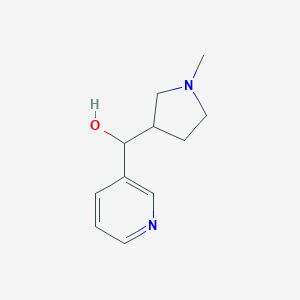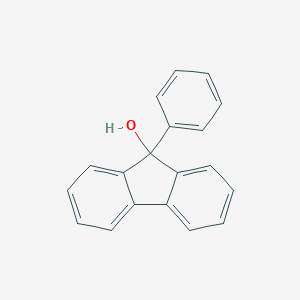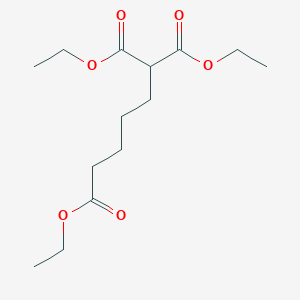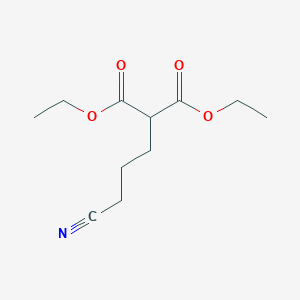
BUTYRONITRILE DIETHYL MALONATE
Overview
Description
Diethyl (3-cyanopropyl)propanedioate is an organic compound with the molecular formula C11H17NO4. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and 3-cyanopropyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Butyronitrile Diethyl Malonate, also known as Diethyl (3-cyanopropyl)propanedioate or Diethyl 2-(3-cyanopropyl)propanedioate, is a type of organic compound .
Mode of Action
It is known that it has strong acylating properties and can react with alcohols, phenols, and carboxylic acids to form corresponding esters .
Biochemical Pathways
This compound may be involved in various biochemical pathways. It is known to be a part of the acetate-malonate pathway, contributing to the formation of fatty acids . It can also participate in the synthesis of halogenated acetic acids .
Pharmacokinetics
Its solubility in common organic solvents like ethanol, acetone, and ether, and its reactivity with water suggest that it may have good bioavailability .
Result of Action
It is known to be used as a reagent in organic synthesis, often used in esterification and condensation reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is relatively stable under room temperature but may decompose to produce toxic gases under high temperature, sunlight, or in the presence of organic acids .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used as an organic reagent
Cellular Effects
A related compound, sodium butyrate, has been shown to promote adult cardiomyocyte proliferation and heart regeneration . It is unclear if Butyronitrile Diethyl Malonate has similar effects on cells and cellular processes.
Molecular Mechanism
It is known that the compound can be produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide
Metabolic Pathways
It is known that malonic ester, a related compound, is involved in the acetate-malonate pathway, which leads to the biosynthesis of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-cyanopropyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate with 3-bromopropionitrile. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of diethyl propanedioate. This enolate ion then reacts with 3-bromopropionitrile to form diethyl (3-cyanopropyl)propanedioate .
Industrial Production Methods
In industrial settings, the production of diethyl (3-cyanopropyl)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-cyanopropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion.
Alkyl Halides: Used for alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation.
Carboxylic Acids: Formed through hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl (3-cyanopropyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Comparison with Similar Compounds
Similar Compounds
Diethyl Propanedioate (Diethyl Malonate): Similar structure but lacks the 3-cyanopropyl group.
Diethyl 1,3-Propanedioate: Another derivative of propanedioic acid with different substituents.
Uniqueness
Diethyl (3-cyanopropyl)propanedioate is unique due to the presence of the 3-cyanopropyl group, which imparts distinct reactivity and properties compared to other derivatives of propanedioic acid. This makes it valuable in specific synthetic applications where the nitrile group plays a crucial role .
Properties
IUPAC Name |
diethyl 2-(3-cyanopropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBCSTVTPWJWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394567 | |
| Record name | Diethyl (3-cyanopropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63972-18-9 | |
| Record name | Diethyl (3-cyanopropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


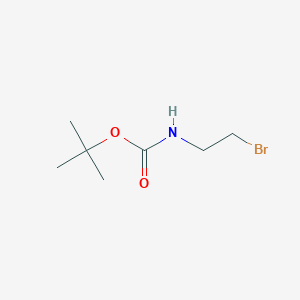

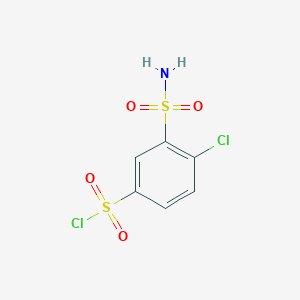


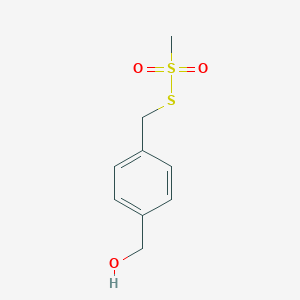
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)
